Cas no 23585-50-4 (1-(1H-Pyrazol-3-yl)ethan-1-ol)

1-(1H-Pyrazol-3-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrazole core with a hydroxymethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. Its pyrazole moiety offers strong chelating properties, making it useful in ligand design for metal complexes. The hydroxyl group enhances solubility and reactivity, facilitating further functionalization. The structural stability of the pyrazole ring contributes to its utility in high-temperature or catalytic applications. This compound is valued for its balanced reactivity and compatibility with a range of synthetic transformations, supporting its role in fine chemical and material science research.
1-(1H-Pyrazol-3-yl)ethan-1-ol structure
1-(1H-Pyrazol-3-yl)ethan-1-ol structure
Product Name:1-(1H-Pyrazol-3-yl)ethan-1-ol
CAS No:23585-50-4
MF:C5H8N2O
MW:112.129820823669
CID:239811
PubChem ID:17982942
Update Time:2025-10-31

1-(1H-Pyrazol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Pyrazol-3-yl)ethanol
    • Pyrazole-3-methanol,a-methyl- (8CI)
    • 1H-Pyrazole-3-methanol,a-methyl-
    • 1-(1H-pyrazol-3-yl)ethan-1-ol
    • 23585-50-4
    • EN300-59987
    • 1-(1H-pyrazol-5-yl)ethanol
    • SCHEMBL2555709
    • pyrazolylethanol
    • AT15828
    • CABHXTNYNGUYFF-UHFFFAOYSA-N
    • AKOS010196769
    • CS-0216778
    • Z655071084
    • 1H-Pyrazole-3-methanol, alpha-methyl- (9CI)
    • 1-(1H-Pyrazol-3-yl)ethan-1-ol
    • Inchi: 1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)
    • InChI Key: CABHXTNYNGUYFF-UHFFFAOYSA-N
    • SMILES: OC(C)C1=CC=NN1

Computed Properties

  • Exact Mass: 112.063662883g/mol
  • Monoisotopic Mass: 112.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 48.9Ų

Experimental Properties

  • PSA: 48.91000
  • LogP: 0.46300

1-(1H-Pyrazol-3-yl)ethan-1-ol Pricemore >>

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Additional information on 1-(1H-Pyrazol-3-yl)ethan-1-ol

Recent Advances in the Study of 1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 23585-50-4) in Chemical Biology and Pharmaceutical Research

1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 23585-50-4) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Recent studies have explored its structural modifications and biological activities, shedding light on its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery.

One of the most notable advancements in the study of 1-(1H-Pyrazol-3-yl)ethan-1-ol is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and pyrazole derivatives have shown promise as selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(1H-Pyrazol-3-yl)ethan-1-ol exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation. The study highlighted the compound's ability to modulate CDK2 and CDK4, leading to cell cycle arrest in cancer cells. These findings suggest its potential as a scaffold for designing next-generation anticancer agents.

In addition to its anticancer properties, 1-(1H-Pyrazol-3-yl)ethan-1-ol has been investigated for its anti-inflammatory effects. A recent study in the European Journal of Pharmacology reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The study proposed that the compound's mechanism of action involves the suppression of NF-κB signaling, a pathway central to inflammatory responses. These results position 1-(1H-Pyrazol-3-yl)ethan-1-ol as a potential candidate for developing novel anti-inflammatory drugs, particularly for chronic inflammatory conditions like rheumatoid arthritis.

The synthetic versatility of 1-(1H-Pyrazol-3-yl)ethan-1-ol has also been a focus of recent research. A 2022 publication in Organic & Biomolecular Chemistry detailed an efficient, one-pot synthesis method for this compound, utilizing a copper-catalyzed coupling reaction. This method offers higher yields and reduced environmental impact compared to traditional approaches. Furthermore, the study explored the compound's reactivity, enabling the generation of diverse derivatives with tailored biological activities. Such advancements in synthetic methodology are critical for accelerating the discovery of new drug candidates based on this scaffold.

Beyond its applications in human health, 1-(1H-Pyrazol-3-yl)ethan-1-ol has shown promise in agricultural chemistry. A 2023 study in the Journal of Agricultural and Food Chemistry revealed that derivatives of this compound exhibit potent fungicidal activity against plant pathogens such as Fusarium graminearum. The study attributed this activity to the compound's ability to disrupt fungal cell membrane integrity, offering a potential alternative to conventional fungicides. This finding underscores the compound's broad utility across multiple industries.

In conclusion, 1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 23585-50-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic chemistry, make it a valuable scaffold for drug discovery and development. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. The ongoing studies highlight the compound's potential to address unmet medical needs in oncology, inflammation, and infectious diseases.

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